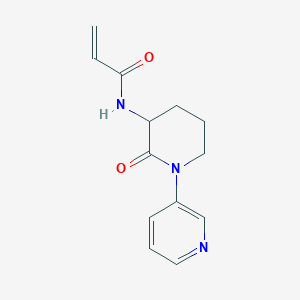
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a part of a broader class of chemicals known for their potential in drug discovery and development. These compounds often exhibit unique physical and chemical properties, making them subjects of interest in molecular interaction studies, including their binding affinities and interactions with biological receptors.
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions, including the formation of key intermediates like piperazine derivatives and sulfonamide groups. These processes require precise conditions for nucleophilic substitution reactions and condensation steps to construct the desired molecular framework with high specificity and yield (Shimoda et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction studies, which provide detailed insights into the crystal and molecular architecture, including bond lengths, angles, and conformational states. This information is crucial for understanding the compound's interaction mechanisms at the molecular level (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, to form heterocyclic structures. The chemical reactivity is significantly influenced by the functional groups, such as the sulfonamide and piperazine rings, which are pivotal for the compound's biological activity and selectivity (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are determined through spectroscopic and thermal analysis methods. These properties are essential for the compound's formulation and application in biological systems (Shim et al., 2002).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are crucial for the compound's pharmacological profile. Studies involving comparative molecular field analysis (CoMFA) help in understanding these properties by modeling the compound's interaction with biological targets (Shim et al., 2002).
Mécanisme D'action
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of action
The mode of action of thiazoles can also vary depending on the specific targets and the substituents on the thiazole ring . For example, some thiazoles have been found to have antioxidant activity by scavenging hydrogen peroxide .
Biochemical pathways
The biochemical pathways affected by thiazoles can be diverse, depending on the specific targets and biological activities of the compound .
Pharmacokinetics
The ADME properties of thiazoles can be influenced by the substituents on the thiazole ring . .
Result of action
The molecular and cellular effects of thiazoles can vary depending on their specific targets and biological activities .
Action environment
Environmental factors can influence the action, efficacy, and stability of thiazoles . .
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-15-3-8-20(16(2)13-15)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)19-6-4-18(24)5-7-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXZIZBUHZXNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2485369.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)
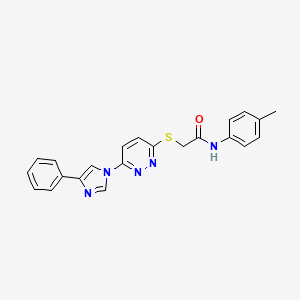
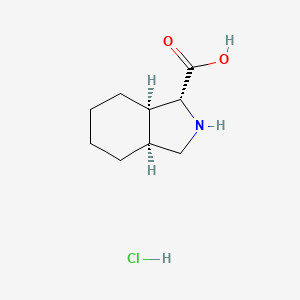
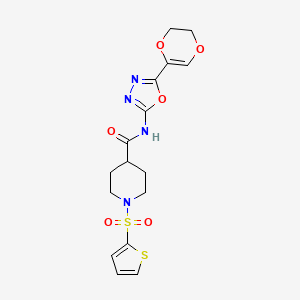
![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)
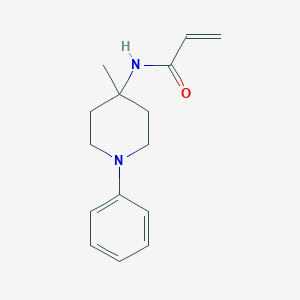
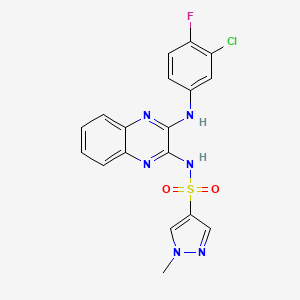
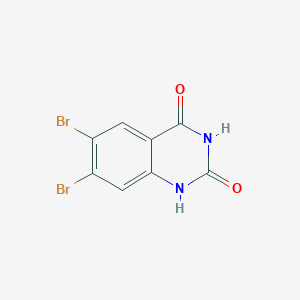
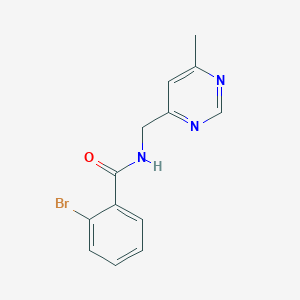
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
